molecular formula C10H20N2OS B13187970 1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one

1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one

Cat. No.: B13187970
M. Wt: 216.35 g/mol
InChI Key: CSQKJTLYJDHNHF-UHFFFAOYSA-N
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Description

1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one is a chemical compound with the molecular formula C10H20N2OS and a molecular weight of 216.34 g/mol . This compound is characterized by the presence of a piperidine ring, a thiolane ring, and an imino group. It is primarily used in research settings and has various applications in chemistry and pharmacology.

Preparation Methods

The synthesis of 1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one typically involves the reaction of piperidine derivatives with thiolane derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

Chemical Reactions Analysis

1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction yields reduced thiolane derivatives.

Scientific Research Applications

1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring and imino group are key functional groups that enable the compound to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target, but generally, the compound acts by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one can be compared to other piperidine and thiolane derivatives:

The uniqueness of this compound lies in its combination of the piperidine and thiolane rings with an imino group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H20N2OS

Molecular Weight

216.35 g/mol

IUPAC Name

1-(piperidin-4-ylmethylimino)thiolane 1-oxide

InChI

InChI=1S/C10H20N2OS/c13-14(7-1-2-8-14)12-9-10-3-5-11-6-4-10/h10-11H,1-9H2

InChI Key

CSQKJTLYJDHNHF-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NCC2CCNCC2)(=O)C1

Origin of Product

United States

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